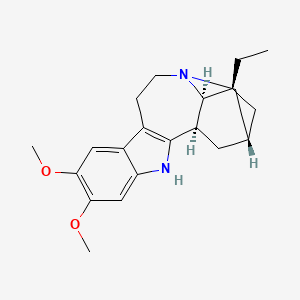
Ibogaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of Ibogaline involves several steps, typically starting from simpler indole derivatives. One common synthetic route includes the methylation of ibogamine to introduce the methoxy groups at the 12 and 13 positions. The reaction conditions often involve the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate . Industrial production methods may involve extraction from natural sources followed by purification processes to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Ibogaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
Ibogaline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex alkaloids and other bioactive molecules.
Biology: Studies have shown its potential in modulating neurotransmitter systems, making it a subject of interest in neuropharmacology.
Mecanismo De Acción
The mechanism of action of Ibogaline involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. It is believed to modulate the activity of serotonin and dopamine receptors, which play crucial roles in mood regulation and addiction pathways . Additionally, it may influence the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby affecting cognitive functions .
Comparación Con Compuestos Similares
Ibogaline is often compared with other indole alkaloids such as ibogaine and voacangine. While all these compounds share a similar core structure, this compound is unique due to the presence of methoxy groups at the 12 and 13 positions, which can influence its pharmacological properties and chemical reactivity .
Similar Compounds
- **Voac
Ibogaine: Another indole alkaloid with psychoactive properties, commonly studied for its potential in addiction treatment.
Propiedades
Número CAS |
482-18-8 |
|---|---|
Fórmula molecular |
C21H28N2O2 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
(1R,15R,17S,18S)-17-ethyl-6,7-dimethoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene |
InChI |
InChI=1S/C21H28N2O2/c1-4-13-7-12-8-16-20-14(5-6-23(11-12)21(13)16)15-9-18(24-2)19(25-3)10-17(15)22-20/h9-10,12-13,16,21-22H,4-8,11H2,1-3H3/t12-,13+,16+,21+/m1/s1 |
Clave InChI |
VLOWUTVRYMTRJO-HHNICDRHSA-N |
SMILES |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC |
SMILES isomérico |
CC[C@H]1C[C@@H]2C[C@@H]3[C@H]1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC |
SMILES canónico |
CCC1CC2CC3C1N(C2)CCC4=C3NC5=CC(=C(C=C45)OC)OC |
Sinónimos |
ibogaline |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















